1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine
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Overview
Description
1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromine and fluorine atom on the benzyl ring, and an isopropyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine typically involves the reaction of 4-bromo-3-fluorobenzyl bromide with 4-isopropylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form dehalogenated products.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated benzyl derivatives
Scientific Research Applications
1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Fluorobenzyl bromide
- 4-Bromo-3-fluorobenzyl alcohol
- 4-Bromo-3-fluorobenzyl chloride
Comparison: 1-(4-Bromo-3-fluorobenzyl)-4-isopropylpiperazine is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced binding affinity and selectivity in receptor binding studies and potential therapeutic applications .
Properties
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]-4-propan-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrFN2/c1-11(2)18-7-5-17(6-8-18)10-12-3-4-13(15)14(16)9-12/h3-4,9,11H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRJOYXEPWWLCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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